Cas no 478029-85-5 (6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene)

6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene structure
478029-85-5 structure
Product Name:6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
CAS-nummer:478029-85-5
MF:C18H13ClN2S2
MW:356.892220258713
CID:5712389
PubChem ID:4436163
Update Time:2023-10-15

6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene Chemische en fysische eigenschappen

Naam en identificatie

    • CDS1_001567
    • 6-chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
    • Bionet1_004111
    • 4-chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine
    • DivK1c_002607
    • 4-chloro-2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidine
    • HMS580J13
    • 478029-85-5
    • 2R-1308
    • AKOS005086505
    • 4-CHLORO[1]BENZOTHIENO[3,2-D]PYRIMIDIN-2-YL 4-METHYLBENZYL SULFIDE
    • [1]Benzothieno[3,2-d]pyrimidine, 4-chloro-2-[[(4-methylphenyl)methyl]thio]-
    • 6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
    • Inchi: 1S/C18H13ClN2S2/c1-11-6-8-12(9-7-11)10-22-18-20-15-13-4-2-3-5-14(13)23-16(15)17(19)21-18/h2-9H,10H2,1H3
    • InChI-sleutel: DXCRJOSUMMYACQ-UHFFFAOYSA-N
    • LACHT: ClC1C2=C(C3C=CC=CC=3S2)N=C(N=1)SCC1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 356.0208685g/mol
  • Monoisotopische massa: 356.0208685g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 3
  • Complexiteit: 403
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.3
  • Topologisch pooloppervlak: 79.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.42±0.1 g/cm3(Predicted)
  • Kookpunt: 574.6±60.0 °C(Predicted)
  • pka: -0.16±0.40(Predicted)
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Amadis Chemical Company Limited
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钜澜化工科技(青岛)有限公司
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